molecular formula C19H18N4O5S B11431313 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11431313
M. Wt: 414.4 g/mol
InChI Key: BKOWQGNOKYQJJH-UHFFFAOYSA-N
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Description

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of benzodioxole, methoxyphenyl, triazole, and acetamide groups

Preparation Methods

The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a methoxy group, often using methanol and an acid catalyst.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Group: This step involves the reaction of an amine with acetic anhydride.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to proteins and enzymes, altering their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds:

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18N4O5S/c1-25-13-4-2-12(3-5-13)23-18(21-22-19(23)29-10-17(20)24)9-26-14-6-7-15-16(8-14)28-11-27-15/h2-8H,9-11H2,1H3,(H2,20,24)

InChI Key

BKOWQGNOKYQJJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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